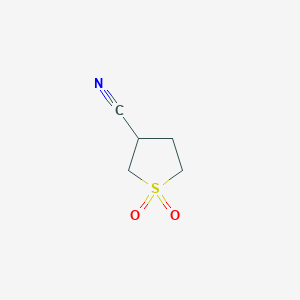

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . It is a solid at room temperature and has a predicted melting point of 68.42°C and a boiling point of approximately 423.6°C at 760 mmHg . This compound is primarily used in proteomics research .

Méthodes De Préparation

The synthesis of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with a nitrile compound under specific conditions to introduce the carbonitrile group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparaison Avec Des Composés Similaires

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide can be compared with other similar compounds, such as:

Tetrahydrothiophene-3-carbonitrile: Lacks the 1,1-dioxide group, resulting in different chemical properties and reactivity.

Tetrahydrothiophene-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different biological activities.

Tetrahydrothiophene-3-carboxylic acid: Has a carboxylic acid group, which affects its solubility and reactivity compared to the carbonitrile derivative.

The uniqueness of this compound lies in its combination of the carbonitrile and 1,1-dioxide groups, which confer specific chemical and biological properties .

Activité Biologique

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular signaling pathways. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C5H7NO2S

- Molecular Weight : 145.18 g/mol

Tetrahydrothiophene derivatives have been studied for their ability to modulate the activity of key neurotransmitters, particularly γ-aminobutyric acid (GABA). Research indicates that these compounds can act as inactivators of GABA-aminotransferase (GABA-AT), an enzyme responsible for degrading GABA, thereby potentially enhancing GABAergic signaling in the brain .

Inhibitory Activity on GABA-AT

A series of studies have shown that tetrahydrothiophene-based analogs exhibit significant inhibitory effects on GABA-AT. For instance, compound 17 was found to be eight times more effective as an inactivator compared to vigabatrin, the only FDA-approved GABA-AT inactivator . The kinetic constants for these compounds were measured under various conditions, revealing their potency and mechanism of action.

| Compound | KI (mM) | kinact (min−1) | kinact/KI (min−1mM−1) |

|---|---|---|---|

| 17 | 0.182 | 0.17 | 0.93 |

| 18 | 2.23 | 0.12 | 0.05 |

| Vigabatrin | 3.2 | 0.37 | 0.11 |

Cellular Studies

In vitro studies demonstrated that this compound and its derivatives could effectively activate antioxidant response elements (ARE), indicating a potential role in cellular protection against oxidative stress . The optimization of these compounds has shown promising results, with analogs exhibiting submicromolar potency in activating ARE-driven transcription.

Case Studies

Recent investigations have focused on the synthesis and characterization of tetrahydrothiophene derivatives as potential therapeutic agents:

- Neuroprotective Effects : In a study exploring the neuroprotective properties of tetrahydrothiophene derivatives, researchers observed a significant reduction in neuronal cell death under oxidative stress conditions when treated with these compounds .

- RORγt Modulation : Another research effort highlighted the ability of tetrahydrothiophene derivatives to act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases. The compounds showed IC50 values ranging from 0.5 to 5 nM in binding assays, indicating strong biological activity .

Propriétés

IUPAC Name |

1,1-dioxothiolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNZCZASRHSRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.